molecular formula C28H32N2O4S B5224501 N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide

Cat. No.: B5224501
M. Wt: 492.6 g/mol
InChI Key: QELBRZKXRMAFQW-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a piperidine ring, a benzyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The final step involves the sulfonation of the compound to form the benzenesulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-methoxyphenyl)benzenesulfonamide
  • N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide
  • N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)benzenesulfonamide

Uniqueness

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O4S/c1-2-34-27-16-10-9-15-26(27)30(35(32,33)25-13-7-4-8-14-25)22-28(31)29-19-17-24(18-20-29)21-23-11-5-3-6-12-23/h3-16,24H,2,17-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELBRZKXRMAFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)N2CCC(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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